Plantamajoside

Catalog No.
S539855
CAS No.
104777-68-6
M.F
C29H36O16
M. Wt
640.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plantamajoside

CAS Number

104777-68-6

Product Name

Plantamajoside

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C29H36O16

Molecular Weight

640.6 g/mol

InChI

InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23+,24-,25-,26-,27-,28-,29+/m1/s1

InChI Key

KFEFLPDKISUVNR-QJEHNBJNSA-N

SMILES

O=C(O[C@@H]1[C@@H](CO)O[C@@H](OCCC2=CC=C(O)C(O)=C2)[C@H](O)[C@H]1O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O)/C=C/C4=CC=C(O)C(O)=C4

Solubility

Soluble in DMSO

Synonyms

Plantamajoside;

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Description

The exact mass of the compound Plantamajoside is 640.2003 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of hydroxycinnamic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Tumor Activity

Anti-Inflammatory Activity

Wound Healing

Hepatoprotective Activity

Neuroprotective Activity

Treatment of Posterior Capsular Opacification (PCO)

Cardioprotective Activity

Antidiabetic Activity

Treatment of Acute Lung Injury

Treatment of Acute Spinal Cord Injury

Anti-Aging Activity

Anti-Asthmatic Activity

Diuretic Activity

Antioxidant Activity

Chemotaxonomy

Plantamajoside is a bioactive compound classified as a phenylethanoid and a dihydroxyphenethyl glucoside, primarily derived from the plant Plantago lanceolata. This compound is recognized for its diverse biological activities, including antioxidative, anticancer, and anti-inflammatory effects. Structurally, Plantamajoside consists of a caffeic acid moiety linked to a glucose unit, which contributes to its various pharmacological properties .

  • Studies suggest plantamajoside's potential health benefits might be due to its ability to:
    • Inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tumor growth and metastasis [].
    • Reduce inflammation in the lungs [].
    • The exact mechanisms require further investigation [, ].
  • Currently, there's limited information on the safety profile of plantamajoside.
  • As with any natural product, potential allergic reactions or interactions with medications cannot be ruled out.
  • More research is needed to determine its safety for human consumption [].

Please note:

  • The information provided is based on currently available scientific research and might change as new discoveries are made.
  • Plantamajoside is still under investigation, and its potential therapeutic applications require further clinical trials to establish safety and efficacy.

Plantamajoside undergoes several chemical transformations, particularly in biological systems where it can be metabolized into active metabolites such as calceolarioside A, hydroxytyrosol, and caffeic acid . Its stability and reactivity can be influenced by environmental factors such as pH and temperature. The compound has shown to interact with various enzymes, notably matrix metalloproteinases (MMPs), where it inhibits their activity, thereby affecting processes like cell migration and invasion .

The biological activities of Plantamajoside are extensive:

  • Anticancer Effects: Studies have demonstrated that Plantamajoside inhibits the proliferation, migration, and invasion of cancer cells, including breast cancer and malignant melanoma cells. It achieves this by modulating apoptotic pathways and reducing the expression of anti-apoptotic proteins such as Bcl-2 while promoting pro-apoptotic factors like Bax and caspase-3 .
  • Antioxidative Properties: The compound exhibits significant antioxidative activity, which helps in neutralizing free radicals and reducing oxidative stress in cells .
  • Anti-inflammatory Effects: Plantamajoside has been shown to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

The synthesis of Plantamajoside typically involves the extraction from natural sources or synthetic routes. One common method includes the reaction between caffeic acid derivatives and glucose under specific conditions involving solvents and catalysts. For example, a synthesis method described involves stirring a reaction mixture at elevated temperatures followed by neutralization with triethylamine .

Plantamajoside has several applications in various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being explored as a potential therapeutic agent in cancer treatment.
  • Nutraceuticals: Its antioxidative properties make it a candidate for dietary supplements aimed at enhancing health and preventing diseases related to oxidative stress.
  • Cosmetics: The compound's ability to combat oxidative damage also finds applications in skincare products aimed at anti-aging effects .

Research indicates that Plantamajoside interacts with various molecular targets:

  • Matrix Metalloproteinases: It has been shown to inhibit MMP2 and MMP9 activities, which are crucial in cancer metastasis .
  • PI3K/AKT Pathway: In malignant melanoma cells, Plantamajoside modulates the PI3K/AKT signaling pathway, influencing cell survival and apoptosis .

These interactions underscore its potential as a therapeutic agent in oncology.

Plantamajoside shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
Caffeic AcidPhenolic AcidAntioxidant, anti-inflammatoryFundamental precursor for Plantamajoside
CurcuminDiarylheptanoidAnticancer, anti-inflammatoryStronger anti-inflammatory effects
SalidrosidePhenylethanoidAntioxidant, adaptogenicAdaptogenic properties
EchinacosideGlycosideAntioxidantImmune-modulating effects
IsoacteosideGlycosideAntioxidantSimilar metabolic pathways

Plantamajoside is unique due to its specific combination of caffeic acid with glucose, resulting in distinct biological activities that may not be present in other similar compounds. Its targeted action against MMPs sets it apart in the context of cancer research.

Plantamajoside biosynthesis in plants represents a sophisticated example of phenylpropanoid metabolism, involving multiple enzymatic steps and regulatory mechanisms [1] [2]. The compound belongs to the class of phenylethanoid glycosides, which are synthesized through the coordinated action of the phenylpropanoid pathway and specialized glycosylation machinery [3] [4].

Phenylalanine Biosynthesis and Phenylpropanoid Entry

The biosynthetic journey of plantamajoside begins with phenylalanine, which serves as the fundamental building block for all phenylpropanoid compounds [2] [5]. Plants utilize two distinct pathways for phenylalanine biosynthesis: the primary plastidial arogenate pathway and an alternative cytosolic phenylpyruvate pathway [2] [5]. The plastidial pathway predominates, involving chorismate mutase conversion of chorismate to prephenate, followed by transamination to arogenate and subsequent dehydration to phenylalanine [2]. The cytosolic pathway employs a microbial-like route where prephenate dehydratase converts prephenate to phenylpyruvate, which is then transaminated to phenylalanine [6] [7].

Phenylpropanoid Pathway Activation

The entry into phenylpropanoid metabolism occurs through the action of phenylalanine ammonia-lyase, which catalyzes the deamination of phenylalanine to cinnamic acid [1] [3]. This reaction represents the committed step in phenylpropanoid biosynthesis and is subject to complex regulatory control [4]. Cinnamic acid subsequently undergoes hydroxylation by cinnamate 4-hydroxylase to form para-coumaric acid, which is then activated to para-coumaroyl-CoA by 4-coumarate-CoA ligase [1] [8].

Caffeic Acid Formation and Activation

The formation of the caffeoyl moiety in plantamajoside requires further hydroxylation of para-coumaric acid to generate caffeic acid [9] [10]. This hydroxylation is typically catalyzed by cytochrome P450 enzymes belonging to the CYP98 family, which introduce the meta-hydroxyl group on the aromatic ring [9]. The resulting caffeic acid is subsequently activated as caffeoyl-CoA through the action of 4-coumarate-CoA ligase, creating the activated substrate for esterification reactions [11] [10].

Tyrosol Unit Biosynthesis

The tyrosol moiety of plantamajoside originates from tyrosine through an alternative metabolic route [9] [12]. Tyrosine undergoes decarboxylation by aromatic amino acid decarboxylase to form tyramine, which is subsequently deaminated by tyramine oxidase to yield 4-hydroxyphenylacetaldehyde [9]. The aldehyde is then reduced by aromatic aldehyde reductase to produce tyrosol, which serves as the aglycone acceptor for subsequent glycosylation [9] [10].

Glycosylation and Esterification Processes

The assembly of plantamajoside involves sequential glycosylation and esterification reactions mediated by UDP-glycosyltransferases and acyltransferases [9] [13]. Initial glycosylation of tyrosol with UDP-glucose forms salidroside through the action of specific UGTs [9]. The glucose moiety is then acylated with caffeoyl-CoA at the 4-position by a BAHD acyltransferase, forming the caffeoyl ester linkage [9] [10]. Additional glycosylation introduces the second glucose unit, creating the characteristic disaccharide structure of plantamajoside [14] [15].

Chemical Synthesis Strategies

The total chemical synthesis of plantamajoside presents significant challenges due to its complex structure containing multiple hydroxyl groups, glycosidic linkages, and ester functionalities [14] [16]. The first and only reported total synthesis was accomplished by Kawada and colleagues in 2006, establishing a strategic framework for accessing this important natural product [14] [16].

Key Intermediate Compounds

The synthetic strategy employed a convergent approach based on the preparation of key protected intermediates [14] [17]. The central intermediate, designated as compound 2, consists of 2-[3,4-bis(O-benzyl)phenyl]ethyl 2,6-di-O-acetyl-4-O-[3,4-bis(O-benzyl)caffeoyl]-β-D-glucopyranoside [14] [16]. This intermediate incorporates the protected phenethyl alcohol unit, the protected caffeoyl moiety, and a partially protected glucose unit, serving as the acceptor for the critical glycosylation reaction [17] [15].

The phenethyl alcohol component requires protection of the catechol hydroxyl groups as benzyl ethers to prevent interference during subsequent reactions [14]. The caffeoyl unit similarly employs benzyl protection for the vicinal dihydroxyl groups while maintaining the carboxylic acid functionality for esterification [17]. The glucose unit utilizes selective acetyl protection at the 2,6-positions, leaving the 3-hydroxyl free for glycosyl acceptor function [14] [15].

The glycosyl donor intermediate, trichloroacetoimidoyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside (compound 3), represents the activated form of the second glucose unit [14] [16]. This donor incorporates the highly reactive trichloroacetimidate leaving group, which enables efficient coupling under Lewis acid activation [18] [19]. The complete acetyl protection of the donor glucose ensures selectivity and facilitates subsequent deprotection [14].

Glycosylation Techniques

The key glycosylation reaction employs the trichloroacetimidate method, which has emerged as one of the most reliable and efficient approaches for complex oligosaccharide synthesis [18] [19]. This methodology relies on the high reactivity of the trichloroacetimidate leaving group toward Lewis acid activation, typically using trimethylsilyl triflate or boron trifluoride etherate as promoters [18].

The glycosylation of intermediate 2 with donor 3 proceeds under carefully controlled conditions to achieve optimal yield and stereoselectivity [14] [16]. The reaction is conducted in anhydrous dichloromethane at low temperature (-20°C to 0°C) using trimethylsilyl triflate as the Lewis acid promoter [14]. Molecular sieves are employed to maintain anhydrous conditions and prevent competing hydrolysis reactions [19].

The stereochemical outcome of the glycosylation is controlled by neighboring group participation from the 2-acetyl group on the donor glucose [19]. This participation leads to formation of a dioxolenium intermediate that directs nucleophilic attack to the β-face, resulting in exclusive β-linkage formation [18] [19]. The 39% yield achieved for this transformation represents a reasonable efficiency considering the complexity of the substrate and the challenging nature of disaccharide formation [14] [16].

Alternative glycosylation methods were considered but proved less suitable for this particular transformation [18]. Thioglycoside donors, while offering good stability and mild activation conditions, typically provide lower yields with highly substituted acceptors [18]. Glycosyl fluoride methods suffer from limited donor stability and require specialized activation protocols [18]. Direct glycosylation approaches lack the reactivity necessary for efficient coupling with hindered secondary alcohols [19].

Protective Group Chemistry

The success of the plantamajoside synthesis critically depends on the strategic selection and deployment of protecting groups [14] [20]. The protecting group strategy must address several key requirements: differential protection of multiple hydroxyl groups, compatibility with diverse reaction conditions, and enabling sequential deprotection without mutual interference [20] [21].

Benzyl Ether Protection Strategy

Benzyl ethers serve as the primary protecting groups for all phenolic hydroxyl groups in the synthesis [14] [22]. The catechol units in both the phenethyl alcohol and caffeoyl moieties employ bis-benzyl protection to prevent oxidation and ensure compatibility with glycosylation conditions [22] [23]. Benzyl protection offers several advantages: excellent stability under basic and acidic conditions, inertness toward nucleophiles, and clean removal through hydrogenolysis [22].

The installation of benzyl ethers typically employs benzyl bromide in the presence of potassium carbonate in dimethylformamide [22]. These conditions provide selective alkylation of phenolic hydroxyl groups while avoiding interference with less acidic aliphatic alcohols [23]. The benzyl protection strategy proves essential for preventing undesired side reactions during the complex multi-step sequence [14] [22].

Acetyl Ester Protection for Carbohydrates

The glucose units in both intermediate and donor molecules utilize acetyl ester protection for most hydroxyl groups [14] [19]. Acetyl protection offers rapid installation through treatment with acetic anhydride and pyridine, typically in the presence of 4-dimethylaminopyridine as a nucleophilic catalyst [19]. The acetyl groups provide effective protection against nucleophilic attack while maintaining relatively small steric bulk [20].

The selective protection pattern in intermediate 2 (acetyl groups at 2,6-positions, free hydroxyl at 3-position) requires careful control of acetylation conditions [14]. This selectivity can be achieved through kinetic control using limited quantities of acetylating reagent, or through selective deprotection of a fully acetylated precursor [19]. The 3-hydroxyl group must remain free to serve as the glycosyl acceptor site [14] [16].

Orthogonal Deprotection Strategy

The final transformation of the protected plantamajoside derivative into the natural product requires complete removal of all protecting groups [14] [16]. The orthogonal nature of benzyl and acetyl protection enables sequential deprotection without cross-reactivity [20] [21]. Acetyl groups are removed first through base-catalyzed hydrolysis using sodium methoxide in methanol [14]. These mild conditions selectively cleave ester linkages while leaving benzyl ethers intact [20].

The benzyl ether deprotection employs catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere [14] [22]. This method provides clean removal of benzyl groups while preserving other functionalities, including the sensitive caffeoyl ester linkage [22]. The hydrogenolysis conditions (atmospheric hydrogen pressure, room temperature, ethanol solvent) ensure complete deprotection without substrate degradation [14] [16].

The final deprotected product exhibits spectroscopic properties (¹H NMR and ¹³C NMR) identical to those of authentic natural plantamajoside, confirming the structural integrity of the synthetic material [14] [16]. This synthetic achievement not only provides access to plantamajoside for biological studies but also establishes a general framework for accessing related phenylethanoid glycosides through similar strategies [14].

Alternative Protecting Group Considerations

While the benzyl/acetyl strategy proved successful for plantamajoside synthesis, alternative protecting group combinations merit consideration for related targets [20] [21]. Silyl ethers (tert-butyldimethylsilyl, triisopropylsilyl) offer orthogonal deprotection through fluoride treatment but may lack sufficient stability for extended reaction sequences [24] [25]. Para-methoxybenzyl ethers provide acid-labile protection that could enable alternative deprotection strategies [20].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

640.20033506 g/mol

Monoisotopic Mass

640.20033506 g/mol

Heavy Atom Count

45

Appearance

A crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Plantamajoside

Dates

Last modified: 08-15-2023
1: Li X, Chen D, Li M, Gao X, Shi G, Zhao H. Plantamajoside inhibits lipopolysaccharide-induced epithelial-mesenchymal transition through suppressing the NF-κB/IL-6 signaling in esophageal squamous cell carcinoma cells. Biomed Pharmacother. 2018 Jun;102:1045-1051. doi: 10.1016/j.biopha.2018.03.171. Epub 2018 Apr 5. PubMed PMID: 29710521.
2: Ma C, Ma W. Plantamajoside Inhibits Lipopolysaccharide-Induced MUC5AC Expression and Inflammation through Suppressing the PI3K/Akt and NF-κB Signaling Pathways in Human Airway Epithelial Cells. Inflammation. 2018 Jun;41(3):795-802. doi: 10.1007/s10753-018-0733-7. PubMed PMID: 29349683.
3: Živković JČ, Barreira JCM, Šavikin KP, Alimpić AZ, Stojković DS, Dias MI, Santos-Buelga C, Duletić-Laušević SN, Ferreira ICFR. Chemical Profiling and Assessment of Antineurodegenerative and Antioxidant Properties of Veronica teucrium L. and Veronica jacquinii Baumg. Chem Biodivers. 2017 Aug;14(8). doi: 10.1002/cbdv.201700167. Epub 2017 Jul 7. PubMed PMID: 28488389.
4: Son WR, Nam MH, Hong CO, Kim Y, Lee KW. Plantamajoside from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB. BMC Complement Altern Med. 2017 Jan 21;17(1):66. doi: 10.1186/s12906-017-1570-1. PubMed PMID: 28109289; PubMed Central PMCID: PMC5251346.
5: Bai L, Han L, Lu X, Kang X, Fan Z, Xing R, Zhou D. UHPLC-MS/MS determination and pharmacokinetic study of plantamajoside in rat plasma after oral administration of single plantamajoside and Plantago asiatica extract. Biomed Chromatogr. 2017 May;31(5). doi: 10.1002/bmc.3883. Epub 2016 Dec 13. PubMed PMID: 27808441.
6: Han AR, Nam MH, Lee KW. Plantamajoside Inhibits UVB and Advanced Glycation End Products-Induced MMP-1 Expression by Suppressing the MAPK and NF-κB Pathways in HaCaT Cells. Photochem Photobiol. 2016 Sep;92(5):708-19. doi: 10.1111/php.12615. Epub 2016 Aug 9. PubMed PMID: 27346084.
7: Wu H, Zhao G, Jiang K, Chen X, Zhu Z, Qiu C, Li C, Deng G. Plantamajoside ameliorates lipopolysaccharide-induced acute lung injury via suppressing NF-κB and MAPK activation. Int Immunopharmacol. 2016 Jun;35:315-322. doi: 10.1016/j.intimp.2016.04.013. Epub 2016 Apr 16. PubMed PMID: 27089391.
8: Pei S, Yang X, Wang H, Zhang H, Zhou B, Zhang D, Lin D. Plantamajoside, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2. BMC Cancer. 2015 Dec 16;15:965. doi: 10.1186/s12885-015-1960-z. PubMed PMID: 26674531; PubMed Central PMCID: PMC4682252.
9: Zubair M, Nybom H, Lindholm C, Brandner JM, Rumpunen K. Promotion of wound healing by Plantago major L. leaf extracts--ex-vivo experiments confirm experiences from traditional medicine. Nat Prod Res. 2016;30(5):622-4. doi: 10.1080/14786419.2015.1034714. Epub 2015 Apr 22. PubMed PMID: 25898918.
10: Jung HY, Seo DW, Hong CO, Kim JY, Yang SY, Lee KW. Nephroprotection of plantamajoside in rats treated with cadmium. Environ Toxicol Pharmacol. 2015 Jan;39(1):125-36. doi: 10.1016/j.etap.2014.11.012. Epub 2014 Nov 30. PubMed PMID: 25499790.
11: Gonda S, Kiss-Szikszai A, Szűcs Z, Máthé C, Vasas G. Effects of N source concentration and NH4(+)/NO3(-) ratio on phenylethanoid glycoside pattern in tissue cultures of Plantago lanceolata L.: a metabolomics driven full-factorial experiment with LC-ESI-MS(3.). Phytochemistry. 2014 Oct;106:44-54. doi: 10.1016/j.phytochem.2014.07.002. Epub 2014 Jul 28. PubMed PMID: 25081104.
12: Li Y, Gan L, Li GQ, Deng L, Zhang X, Deng Y. Pharmacokinetics of plantamajoside and acteoside from Plantago asiatica in rats by liquid chromatography-mass spectrometry. J Pharm Biomed Anal. 2014 Feb;89:251-6. doi: 10.1016/j.jpba.2013.11.014. Epub 2013 Nov 19. PubMed PMID: 24316425.
13: Gonda S, Nguyen NM, Batta G, Gyémánt G, Máthé C, Vasas G. Determination of phenylethanoid glycosides and iridoid glycosides from therapeutically used Plantago species by CE-MEKC. Electrophoresis. 2013 Sep;34(17):2577-84. doi: 10.1002/elps.201300121. Epub 2013 Jul 29. PubMed PMID: 23784714.
14: Qi M, Xiong A, Geng F, Yang L, Wang Z. A novel strategy for target profiling analysis of bioactive phenylethanoid glycosides in Plantago medicinal plants using ultra-performance liquid chromatography coupled with tandem quadrupole mass spectrometry. J Sep Sci. 2012 Jun;35(12):1470-8. doi: 10.1002/jssc.201200010. PubMed PMID: 22740256.
15: Sun Q, Geng F, Cheng X, Yang L, Wang Z. [Qualitative and quantitative analysis of plantamajoside in Plantaginis Herba]. Zhongguo Zhong Yao Za Zhi. 2010 Aug;35(16):2095-8. Chinese. PubMed PMID: 21046737.
16: Geng F, Yang L, Chou G, Wang Z. Bioguided isolation of angiotensin-converting enzyme inhibitors from the seeds of Plantago asiatica L. Phytother Res. 2010 Jul;24(7):1088-94. doi: 10.1002/ptr.3071. PubMed PMID: 19998322.
17: Koo YC, Jung SH, Yang JH, Ryu YS, Kim EJ, Lee KW. Cytogenetic investigation of chromosomal aberrations in cells treated with plantamajoside from Plantago asiatica. Phytother Res. 2009 Oct;23(10):1479-81. doi: 10.1002/ptr.2802. PubMed PMID: 19288521.
18: Zou LC, Zhu TF, Xiang H, Yu L, Yan ZH, Gan SC, Wang DC, Zeng S, Deng XM. New secoiridoid glycosides from the roots of Picrorhiza scrophulariiflora. Molecules. 2008 Sep 1;13(9):2049-57. PubMed PMID: 18830140.
19: Choi SY, Jung SH, Lee HS, Park KW, Yun BS, Lee KW. Glycation inhibitory activity and the identification of an active compound in Plantago asiatica extract. Phytother Res. 2008 Mar;22(3):323-9. doi: 10.1002/ptr.2316. PubMed PMID: 18167045.
20: Zou X, Liao X, Ding LS, Peng SL. Phenyl and phenylethyl glycosides from Picrorhiza scrophulariiflora. J Asian Nat Prod Res. 2007 Apr-Aug;9(3-5):443-8. PubMed PMID: 17701562.

Explore Compound Types